molecular formula C6H7ClF3N3 B15309727 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanamine

5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanamine

Cat. No.: B15309727
M. Wt: 213.59 g/mol
InChI Key: NBMXCLLRKMGMJY-UHFFFAOYSA-N
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Description

[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine: is a chemical compound with the molecular formula C6H5ClF3N3. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine typically involves the reaction of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters to minimize impurities and maximize yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form corresponding oxidized products.

    Reduction: It can also be reduced using reducing agents to yield reduced derivatives.

    Substitution: The compound is capable of undergoing substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Chemistry: In chemistry, [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new materials and catalysts.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

  • 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Comparison: Compared to its similar compounds, [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine exhibits unique reactivity and biological activity due to the presence of the methanamine group. This functional group enhances its ability to interact with biological targets and participate in various chemical reactions, making it a versatile and valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C6H7ClF3N3

Molecular Weight

213.59 g/mol

IUPAC Name

[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine

InChI

InChI=1S/C6H7ClF3N3/c1-13-5(7)3(2-11)4(12-13)6(8,9)10/h2,11H2,1H3

InChI Key

NBMXCLLRKMGMJY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CN)Cl

Origin of Product

United States

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